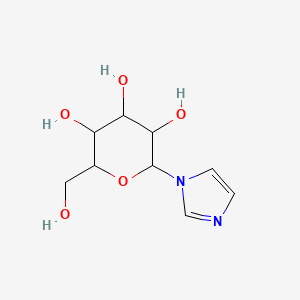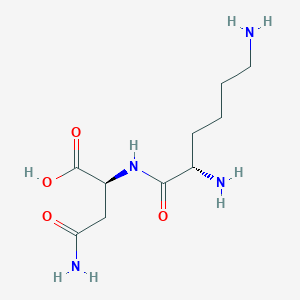
Lysyl-Asparagine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lysyl-Asparagine is a dipeptide composed of the amino acids lysine and asparagine. It is a naturally occurring compound found in various proteins and peptides. Lysine is an essential amino acid, meaning it must be obtained through the diet, while asparagine is a non-essential amino acid that can be synthesized by the body. This compound plays a crucial role in protein synthesis and various metabolic pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lysyl-Asparagine can be synthesized through peptide bond formation between lysine and asparagine. The synthesis typically involves the use of protecting groups to prevent unwanted side reactions. The process includes the following steps:
- Protection of the amino group of lysine and the carboxyl group of asparagine.
- Activation of the carboxyl group of asparagine using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
- Coupling of the activated asparagine with the protected lysine to form the dipeptide.
- Deprotection of the amino and carboxyl groups to obtain the final product, this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). SPPS is widely used due to its efficiency and ability to automate the process. The key steps in SPPS include:
- Attachment of the first amino acid (protected lysine) to a solid resin.
- Sequential addition of the protected asparagine and other amino acids, if needed, using coupling reagents.
- Cleavage of the peptide from the resin and removal of protecting groups to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Lysyl-Asparagine can undergo various chemical reactions, including:
Oxidation: The amino groups in lysine and asparagine can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction of the carboxyl groups can lead to the formation of alcohol derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of oxo derivatives of lysine and asparagine.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Lysyl-Asparagine has several scientific research applications, including:
Chemistry: Used as a model compound in peptide synthesis studies and as a building block for more complex peptides.
Biology: Studied for its role in protein structure and function, as well as its involvement in metabolic pathways.
Medicine: Investigated for its potential therapeutic applications, including its role in enzyme activity and protein interactions.
Industry: Used in the production of peptide-based drugs and as a component in various biochemical assays.
Mécanisme D'action
Lysyl-Asparagine exerts its effects through its involvement in protein synthesis and metabolic pathways. The compound interacts with various enzymes and proteins, influencing their activity and function. The molecular targets include aminoacyl-tRNA synthetases, which play a crucial role in the translation of genetic information into proteins. This compound can also participate in post-translational modifications, affecting protein stability and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lysyl-Glutamine: Another dipeptide composed of lysine and glutamine, with similar properties and functions.
Lysyl-Serine: A dipeptide composed of lysine and serine, used in similar research applications.
Asparaginyl-Lysine: A dipeptide with the same amino acids but in reverse order, exhibiting different properties.
Uniqueness
Lysyl-Asparagine is unique due to its specific sequence and the properties conferred by the combination of lysine and asparagine. The presence of lysine provides a basic amino group, while asparagine contributes an amide group, resulting in distinct chemical reactivity and biological functions. This uniqueness makes this compound valuable in various research and industrial applications.
Propriétés
Numéro CAS |
19908-06-6 |
|---|---|
Formule moléculaire |
C10H20N4O4 |
Poids moléculaire |
260.29 g/mol |
Nom IUPAC |
(2S)-4-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C10H20N4O4/c11-4-2-1-3-6(12)9(16)14-7(10(17)18)5-8(13)15/h6-7H,1-5,11-12H2,(H2,13,15)(H,14,16)(H,17,18)/t6-,7-/m0/s1 |
Clé InChI |
JPNRPAJITHRXRH-BQBZGAKWSA-N |
SMILES isomérique |
C(CCN)C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)N |
SMILES canonique |
C(CCN)CC(C(=O)NC(CC(=O)N)C(=O)O)N |
Description physique |
Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2E)-2-benzylidenehydrazinyl]pyrimidin-2(1H)-one](/img/structure/B14155516.png)
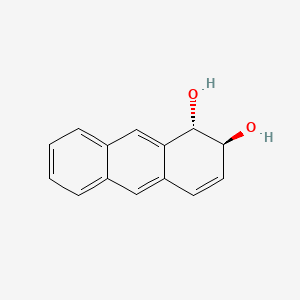
![Benzo[cd]indol-2-yl-(2-methoxy-phenyl)-amine](/img/structure/B14155535.png)
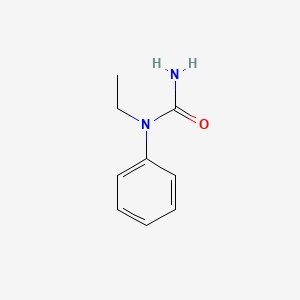
![ethyl 5-methoxy-3-[(E)-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)diazenyl]-1H-indole-2-carboxylate](/img/structure/B14155548.png)
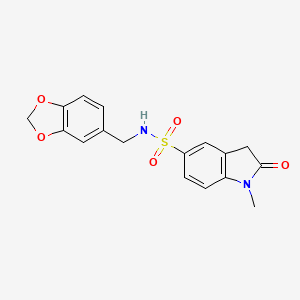
![Ethyl 5-(4-bromophenyl)-4,6-dioxo-3-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B14155555.png)
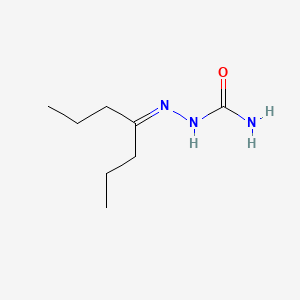
![N-[3-(2-chlorophenyl)-1-ethyl-4-oxoquinolin-2-yl]acetamide](/img/structure/B14155560.png)
![(E)-3-(furan-2-yl)-N-[(2-propyltetrazol-5-yl)carbamothioyl]prop-2-enamide](/img/structure/B14155564.png)
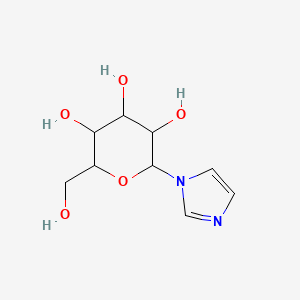
![N-[1-(4-Chloro-phenyl)-eth-(Z)-ylidene-hydrazinocarbonylmethyl]-isonicotinamide](/img/structure/B14155574.png)
![1-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4,6-trihydroxy-phenyl]-2-methyl-butan-1-one](/img/structure/B14155575.png)
